Ranatuerin-2AMb protein
CAS No.:
Cat. No.: VC3664404
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Research on Related Ranatuerin-2 Peptides
Ranatuerin-2-AW from Amolops wuyiensis
A specific ranatuerin-2 peptide, ranatuerin-2-AW (R2AW), was isolated and identified from the skin secretion of the Wuyi torrent frog (Amolops wuyiensis) . The full sequence of R2AW is GFMDTAKNVAKNVAATLLDKLKCKITGGC, and its cDNA has been deposited in GenBank with the accession number HF912236 . The mature peptide domain consists of 29 amino acid residues located at the C-terminus, after a signal peptide of 22 amino acids and an acidic spacer peptide domain of 17 amino acids .
Comparison with Other Ranatuerin-2 Peptides
The R2AW peptide was compared with other ranatuerin-2 peptides, including ranatuerin-2SRb, ranatuerin-2P-RA, and ranatuerin-2PLx, using the Uniprot database . This comparison confirmed that R2AW is a highly conserved ranatuerin-2-related peptide with structural similarities to its family members .
Structure-Activity Relationships
Role of the Rana Box and Disulfide Bridge
One of the key questions in ranatuerin-2 peptide research is the significance of the Rana box and disulfide bridge for bioactivity. To investigate this, researchers created a linear mutant, [Ser 23,29]R2AW, by substituting the cysteines at positions 23 and 29 with serine residues to prevent disulfide bridge formation . Additionally, they created a truncated version, R2AW(1-22), by removing the Rana box at the C-terminus .
Effect of Amino Acid Substitutions
Researchers explored various amino acid substitutions to enhance the bioactivity of the R2AW peptide. Increasing cationicity and hydrophobicity through strategic amino acid substitutions significantly improved the peptide's antibacterial and anticancer activities . The most successful variant, [Lys 4,19, Leu 20]R2AW(1-22)-NH₂, showed remarkably enhanced bioactivity .
| Peptide | S. aureus | MRSA | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa |
|---|---|---|---|---|---|---|
| R2AW | 96.3 (32) | 96.3 (32) | 96.3 (32) | 96.3 (32) | 193 (64) | 386 (128) |
| [Ser 23,29]R2AW | 190 (64) | 762 (256) | 190 (64) | 190 (64) | 762 (256) | 762 (256) |
| R2AW(1-22) | >1,000 (>512) | >1,000 (>512) | >1,000 (>512) | >1,000 (>512) | >1,000 (>512) | >1,000 (>512) |
| R2AW(1-22)-NH₂ | 96.9 (40) | 96.9 (40) | 96.9 (40) | 193 (80) | 193 (80) | 386 (160) |
| [Lys 4,19, Leu 20]R2AW(1-22)-NH₂ | 4.7 (2) | 4.7 (2) | 4.7 (2) | 9.4 (4) | 9.4 (4) | 18.9 (8) |
| [Trp 6,10]R2AW(1-22)-NH₂ | 10.4 (4) | 20.7 (8) | 10.4 (4) | 41.4 (16) | 20.7 (8) | 82.8 (32) |
Values are presented as mg/L (μM) .
Remarkably, the cationicity- and hydrophobicity-enhanced variant, [Lys 4,19, Leu 20]R2AW(1-22)-NH₂, exhibited exceptional antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 8 μM . This represents a significant improvement over the natural peptide and highlights the effectiveness of strategic amino acid substitutions in enhancing bioactivity.
Antibiofilm Activity
In addition to their antibacterial properties, ranatuerin-2 peptides also demonstrate activity against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. The minimum biofilm inhibitory concentration (MBIC) values for R2AW and its analogs reveal that the peptides can prevent biofilm formation at various concentrations .
In Vivo Efficacy
The in vivo efficacy of the most promising analog, [Lys 4,19, Leu 20]R2AW(1-22)-NH₂, was assessed using a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model . The peptide demonstrated potential efficacy in this model, suggesting its therapeutic promise for treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
Membrane Disruption
The primary mechanism by which ranatuerin-2 peptides exert their antibacterial effects appears to be through membrane disruption . The cationicity- and hydrophobicity-enhanced variant, [Lys 4,19, Leu 20]R2AW(1-22)-NH₂, was found to kill bacteria by disrupting their membranes at a highly efficient rate . This mechanism of action is common among antimicrobial peptides and may contribute to their effectiveness against multidrug-resistant bacteria.
Therapeutic Development
Challenges and Future Directions
Despite their promising properties, the development of antimicrobial peptides into clinical therapeutics faces several challenges, including stability, delivery, and potential toxicity issues. The research on R2AW and its analogs demonstrates that strategic modifications can address some of these challenges, such as enhancing stability through C-terminal amidation and optimizing bioactivity through amino acid substitutions .
Future research directions may include:
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Further optimization of peptide sequences to enhance selectivity and reduce potential toxicity
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Development of delivery systems to improve the stability and bioavailability of these peptides
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Exploration of synergistic effects with conventional antibiotics
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Expanded in vivo studies to better understand pharmacokinetics and pharmacodynamics
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Investigation of the anticancer mechanisms of these peptides
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